3-epi-25-Hydroxy Vitamin D3-d6
Description
Foundational Principles of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry (SIDMS) is a powerful quantitative technique that relies on the use of a known concentration of a stable isotope-labeled internal standard. This standard is added to a sample at the beginning of the analytical workflow. thermofisher.com Because the SIL internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and chromatographic separation, it effectively compensates for any sample loss or variability in ionization efficiency in the mass spectrometer. thermofisher.comresearchgate.net
The quantification is based on the ratio of the signal intensity of the endogenous analyte to that of the SIL internal standard. This ratiometric measurement ensures high accuracy and precision, making SIDMS the gold standard for many clinical and research applications. amegroups.org
Overview of Vitamin D Metabolite Research Context
Vitamin D metabolism is a complex process involving multiple enzymatic steps to produce a range of biologically active and inactive metabolites. The accurate measurement of these metabolites is crucial for assessing vitamin D status and understanding its role in various physiological processes, including bone health and immune function. amegroups.orgnih.gov
The primary circulating form of vitamin D is 25-hydroxyvitamin D (25(OH)D), which exists as both 25-hydroxyvitamin D3 (25(OH)D3) and 25-hydroxyvitamin D2 (25(OH)D2). However, the discovery of epimers, such as 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), has added a layer of complexity to vitamin D analysis. nih.gov Epimers are stereoisomers that differ in the configuration at one chiral center. In the case of 3-epi-25(OH)D3, the hydroxyl group at the C-3 position is in the alpha orientation, whereas in 25(OH)D3, it is in the beta position. sigmaaldrich.com
Since 3-epi-25(OH)D3 is isobaric with 25(OH)D3, meaning they have the same mass, they cannot be distinguished by mass spectrometry alone. lcms.czantisel.gr Therefore, chromatographic separation is essential to prevent the overestimation of 25(OH)D3 levels, which can have significant clinical implications. antisel.grrestek.com
Rationale for the Specific Application of 3-epi-25-Hydroxy Vitamin D3-d6 in Advanced Analytical Methodologies
The need for accurate and specific quantification of 3-epi-25(OH)D3 has led to the development of sophisticated analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). amegroups.orgnih.gov In these methods, a stable isotope-labeled internal standard for 3-epi-25(OH)D3 is crucial for achieving reliable results.
This compound is a deuterated form of 3-epi-25(OH)D3, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. nih.gov This mass shift allows it to be used as an internal standard for the quantification of 3-epi-25(OH)D3. lcms.cz Its use ensures that any analytical variability affecting the native analyte is mirrored by the internal standard, leading to a highly accurate measurement.
Several research studies and analytical methods have highlighted the importance of using specific internal standards for each analyte being measured. For instance, in methods designed to quantify both 25(OH)D3 and its epimer, separate deuterated internal standards, such as 25-hydroxyvitamin D3-d6 and 3-epi-25-hydroxyvitamin D3-d6, are employed to ensure the highest level of accuracy for each compound. thermofisher.comlcms.cz
The development and application of this compound have been instrumental in enabling researchers to:
Accurately quantify 3-epi-25(OH)D3 in various biological samples.
Investigate the prevalence and potential biological significance of this epimer. nih.gov
Develop more reliable diagnostic tools for assessing vitamin D status.
The table below summarizes key information about the compounds discussed in this article.
| Compound Name | Abbreviation | Role/Significance |
| This compound | - | Deuterated internal standard for 3-epi-25(OH)D3. nih.gov |
| 3-epi-25-Hydroxy Vitamin D3 | 3-epi-25(OH)D3 | C-3 epimer of 25(OH)D3. sigmaaldrich.com |
| 25-Hydroxyvitamin D | 25(OH)D | Primary circulating form of vitamin D. amegroups.org |
| 25-Hydroxyvitamin D3 | 25(OH)D3 | Major form of 25(OH)D in the body. |
| 25-Hydroxyvitamin D2 | 25(OH)D2 | Another form of 25(OH)D, derived from dietary supplements and some foods. |
| 25-Hydroxyvitamin D3-d6 | - | Deuterated internal standard for 25(OH)D3. thermofisher.com |
| 3-Epi-25-Hydroxyvitamin D3-d3 | - | Deuterated internal standard for 3-epi-25(OH)D3. medchemexpress.com |
| 3-epi-Calcifediol-13C5 | - | Carbon-13 labeled internal standard for 3-epi-25(OH)D3. medchemexpress.com |
Properties
Molecular Formula |
C₂₇H₃₈D₆O₂ |
|---|---|
Molecular Weight |
406.67 |
Synonyms |
(εR,1R,3aS,4E,7aR)-Octahydro-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-α,α,ε,7a-tetramethyl-H-indene-1-pentanol-d6; (3α,5Z,7E)-9,10-Seco-_x000B_cholesta-5,7,10(19)-triene-3,25-diol-d6; 3-epi-25-Hydroxyvitamin D3-d6; |
Origin of Product |
United States |
Analytical Application of 3 Epi 25 Hydroxy Vitamin D3 D6 As an Internal Standard
Role of Deuterated Standards in Quantitative LC-MS/MS Methodologies
Quantitative analysis using LC-MS/MS relies on the principle of stable isotope dilution, where a known quantity of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the analytical process. scioninstruments.com These labeled compounds, often deuterated (containing deuterium (B1214612), a heavy isotope of hydrogen), serve as ideal internal standards because they are chemically and physically almost identical to the analyte of interest. scioninstruments.comclearsynth.com
The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. scioninstruments.comrsc.org This includes losses during extraction steps, variability in instrument injection volume, and fluctuations in the ionization efficiency within the mass spectrometer's source. scispace.comsigmaaldrich.com Because the deuterated standard behaves nearly identically to the non-labeled analyte throughout the entire procedure, any loss or variation affecting the analyte will also affect the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively normalizing for these potential errors. scioninstruments.comclearsynth.com
Advantages of Stable Isotope Labeling for Analytical Accuracy and Precision
The use of stable isotope-labeled internal standards, such as deuterated compounds, offers significant advantages that enhance the accuracy and precision of LC-MS/MS assays. musechem.com
Mitigation of Matrix Effects : Biological samples like serum and plasma are complex matrices containing numerous substances that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. This "matrix effect" is a major source of inaccuracy in LC-MS/MS. scioninstruments.comclearsynth.com A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and ensuring accurate quantification even in complex samples. clearsynth.commusechem.com
Improved Precision and Accuracy : By compensating for procedural variations, these standards significantly improve the reproducibility (precision) and trueness (accuracy) of the measurements. scispace.com Studies have shown that methods employing stable isotope-labeled internal standards yield significantly better precision compared to those using structural analogues. scispace.com
Enhanced Method Robustness : The inclusion of these standards makes the analytical method more robust and reliable for routine use. clearsynth.com They are crucial for method validation, helping to assess key parameters like linearity, sensitivity, and recovery. musechem.com
The table below summarizes the impact of using a stable isotope-labeled (SIL) internal standard compared to a structural analogue in an LC-MS/MS assay for the anticancer agent kahalalide F, demonstrating the typical improvements seen.
| Parameter | Structural Analogue IS | SIL Internal Standard | Improvement |
| Mean Bias (%) | 96.8% | 100.3% | Closer to the true value of 100% |
| Standard Deviation | 8.6% | 7.6% | Significantly lower variance (p=0.02) |
| Statistical Significance | Bias was significant (p<0.0005) | Bias was not significant (p=0.5) | Improved accuracy |
This table is based on data from a study on kahalalide F, illustrating the quantitative benefits of SIL internal standards applicable to other complex analyses like vitamin D metabolites. scispace.com
Strategic Integration of 3-epi-25-Hydroxy Vitamin D3-d6 in Method Development for Vitamin D Metabolites
The analysis of vitamin D is complicated by the existence of the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25-OH-D3). This epimer has the same mass as 25-hydroxyvitamin D3 and produces identical fragments in the mass spectrometer, making it impossible to distinguish by MS/MS alone. antisel.grlcms.cz Therefore, chromatographic separation of the epimer from the main analyte is essential to prevent overestimation of vitamin D levels. antisel.grresearchgate.net
To accurately quantify the 3-epi-25-OH-D3 concentration itself, a dedicated internal standard is required. This is the specific role of This compound . By incorporating this deuterated standard, analytical methods can achieve precise and accurate measurement of the epimer, independent of the primary 25-hydroxyvitamin D3 analyte.
The strategic integration involves:
Dedicated Quantification : Adding 3-epi-25-OH-D3-d6 allows for the creation of a specific calibration curve for the epimer. lcms.cz This is crucial because the response of the epimer in the mass spectrometer may not be identical to that of 25-OH-D3.
Chromatographic Alignment : The deuterated epimer standard will have a retention time that is nearly identical to the non-labeled epimer, confirming its identity in the chromatogram and ensuring it undergoes the same analytical conditions. scispace.com
Comprehensive Profiling : The use of specific internal standards for different metabolites, such as 25-hydroxyvitamin D3-d6 for 25-OH-D3 and 3-epi-25-OH-D3-d6 for the C3-epimer, allows for the development of multiplexed assays that can simultaneously and accurately measure a panel of vitamin D metabolites in a single run. lcms.czbham.ac.uk
The following table shows typical multiple reaction monitoring (MRM) transitions used in LC-MS/MS methods to distinguish between analytes and their corresponding internal standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 | Analyte |
| d6-25-hydroxyvitamin D3 | 407.3 | 389.3 | Internal Standard for 25-OH-D3 |
| 3-epi-25-hydroxyvitamin D3 | 401.3 | 383.3 | Analyte (Epimer) |
| d3-3-epi-25-hydroxyvitamin D3 | 404.4 | 159.1 | Internal Standard for Epimer |
Note: The specific mass-to-charge (m/z) transitions can vary based on the instrument and method. The d6 and d3 notations refer to the number of deuterium atoms. This table is compiled from representative data found in analytical method descriptions. lcms.cznih.gov
Advanced Methodological Development for 3 Epi 25 Hydroxy Vitamin D3 Quantification Utilizing Deuterated Standards
Sample Preparation Strategies for Biological Research Matrices
The complexity of biological matrices such as plasma and serum necessitates robust sample preparation to remove interfering substances like proteins and phospholipids (B1166683) before analysis. The use of a deuterated internal standard like 3-epi-25-Hydroxy Vitamin D3-d6 from the very beginning of this process is critical to account for any analyte loss during extraction.
Protein Precipitation Techniques
Protein precipitation (PPT) is a common first step in sample clean-up. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins. Acetonitrile is frequently the solvent of choice.
In a typical workflow, the deuterated internal standard, this compound, is added to the serum or plasma sample. This is followed by the addition of a precipitating agent, such as acetonitrile, often containing an acid like formic acid to enhance protein disruption. The mixture is vortexed vigorously and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and the internal standard, is then collected for direct injection or further purification.
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) offers a more selective method for sample clean-up compared to simple protein precipitation. It separates components of a mixture based on their physical and chemical properties. For vitamin D metabolites, reverse-phase SPE cartridges, such as C18 or specialized polymer-based sorbents like Oasis HLB, are commonly used. nih.govresearchgate.net
The process begins after an initial protein precipitation step, where the supernatant is diluted and loaded onto a pre-conditioned SPE cartridge. nih.gov Interfering substances are washed away with a series of aqueous solutions, and the analytes, including 3-epi-25-OH-D3 and the this compound internal standard, are then eluted with an organic solvent like methanol (B129727) or ethyl acetate (B1210297). nih.govnih.gov This technique is highly effective at removing phospholipids, which can cause significant ion suppression in mass spectrometry. researchgate.net
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is another widely used technique for the isolation of hydrophobic compounds like vitamin D metabolites from aqueous biological fluids. This method relies on the differential solubility of the analyte in two immiscible liquid phases.
After the addition of the this compound internal standard, the plasma or serum sample is typically extracted with a non-polar organic solvent such as hexane (B92381) or a mixture of ethyl acetate and n-heptane. nih.govdtu.dk The sample is mixed thoroughly to facilitate the transfer of the vitamin D metabolites from the aqueous phase to the organic phase. Following centrifugation to separate the layers, the organic layer containing the analyte and internal standard is carefully removed. This extract is then evaporated to dryness and reconstituted in a solvent compatible with the chromatographic system. LLE provides a clean extract but can be more labor-intensive than other methods. chem-agilent.com
High-Resolution Chromatographic Separation
The structural similarity between 25-hydroxyvitamin D3 and its C3-epimer necessitates high-resolution chromatographic separation for accurate quantification. Both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are employed for this purpose, often coupled with tandem mass spectrometry (MS/MS) for detection.
Ultra-Performance Liquid Chromatography (UPLC) Parameters
UPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The separation of 3-epi-25-OH-D3 from its non-epimeric form is critical and has been successfully achieved using various UPLC column chemistries.
A key factor in separating these epimers is the choice of the stationary phase. Pentafluorophenyl (PFP) and C18 columns are frequently reported to provide the necessary selectivity. escholarship.orgresearchgate.net The use of sub-2 µm particle columns, such as a BEH C18, in conjunction with optimized mobile phases and temperatures, allows for baseline separation. mdpi.com
Interactive Data Table: Example UPLC Parameters for Epimer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex F5 (100 x 2.1 mm, 2.6 µm) nih.gov | ACQUITY C18 CSH (150 x 2.1 mm, 1.7 µm) escholarship.org |
| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid nih.govmdpi.com | Acetonitrile |
| Gradient/Isocratic | Isocratic (70:30, B:A) nih.gov | Gradient |
| Flow Rate | 0.3 mL/min nih.gov | 0.4 mL/min |
| Column Temperature | 25°C nih.gov | 15°C escholarship.org |
| Injection Volume | 10 µL nih.gov | 7.5 µL mdpi.com |
Note: The table presents a synthesis of typical parameters found in the literature for the separation of vitamin D epimers. Specific conditions may vary based on the exact instrumentation and desired resolution.
High-Performance Liquid Chromatography (HPLC) Configurations
While UPLC offers advantages in speed and resolution, HPLC systems are also capable of separating 3-epi-25-OH-D3 when properly configured. This often involves using longer columns with smaller particle sizes (e.g., 3 µm) and optimizing the mobile phase composition and temperature.
For instance, a reverse-phase C18 column with a length of 250 mm can provide sufficient resolution to separate the PTAD-derivatized forms of 25-OH-D3 and its C3-epimer. nih.gov The longer column length increases the interaction time of the analytes with the stationary phase, thereby improving separation. Isocratic elution with a carefully selected ratio of organic solvent to aqueous buffer is often employed to achieve consistent and reproducible separation.
Interactive Data Table: Example HPLC Parameters for Epimer Separation
| Parameter | Example Configuration |
| Column | Luna C18 (250 x 4.6 mm, 3 µm) nih.gov |
| Mobile Phase A | Optimized aqueous buffer |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Flow Condition | Isocratic nih.gov |
| Column Temperature | 40°C nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Note: This table illustrates a representative HPLC configuration for the analysis of vitamin D epimers, based on published research.
Rigorous Method Validation and Performance Characterization in Academic Research
The validation of analytical methods is a stringent process that ensures the reliability, reproducibility, and accuracy of quantitative results. For the analysis of 3-epi-25-hydroxyvitamin D3, this process involves a comprehensive evaluation of several key performance characteristics.
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For the quantification of 3-epi-25-hydroxyvitamin D3, various studies have established excellent linearity. Methods commonly exhibit a wide calibration range, often from 1 to 100 ng/mL. sciex.comresearchgate.net This range is critical to accurately measure the varying concentrations of the epimer found in clinical samples. High correlation coefficients (r or R²), typically exceeding 0.99, are consistently reported, indicating a strong linear relationship between the instrument response and the concentration of 3-epi-25-hydroxyvitamin D3. researchgate.netnih.gov
| Concentration Range (ng/mL) | Correlation Coefficient (r or R²) | Source |
|---|---|---|
| 1-100 | >0.998 | sciex.com |
| 2–100 | Not Specified | researchgate.net |
| 1–100 | Linear | researchgate.net |
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV), with lower percentages indicating higher precision.
Intra-assay precision (within-run repeatability) assesses the variation within a single analytical run.
Inter-assay precision (between-run reproducibility) evaluates the variation across different analytical runs on different days.
For 3-epi-25-hydroxyvitamin D3 quantification, methods consistently demonstrate high precision, with CVs generally below 15%, and often below 10%, which is considered acceptable for bioanalytical assays. researchgate.netnih.gov For example, one study reported impressive between-run precision for 3-epi-25(OH)D3 with a CV of 3.8%. nih.gov
| Precision Type | Analyte Concentration | Coefficient of Variation (CV%) | Source |
|---|---|---|---|
| Inter-Assay | Mean 3.33 nM | 3.8% | nih.gov |
| Intra- and Inter-Assay | Not Specified | ≤15% | researchgate.net |
| Inter-Assay | Not Specified | <7% | nih.gov |
| Between-day | Not Specified | <10% | nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For 3-epi-25-hydroxyvitamin D3, sensitive LC-MS/MS methods have achieved low LODs and LOQs, enabling the detection of even small amounts of this epimer in biological samples. The LOQ for 3-epi-25-hydroxyvitamin D3 is frequently reported to be around 1 ng/mL, with some methods achieving even lower limits. sciex.com
| Parameter | Value (ng/mL) | Source |
|---|---|---|
| LOQ | ~1 | sciex.com |
| LOD | 1 | researchgate.net |
| LOQ | 2 | researchgate.net |
| LOD | 0.49 | researchgate.net |
Biological samples like plasma and serum are complex matrices that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer. This is known as the matrix effect. Recovery studies are performed to determine the efficiency of the extraction process in isolating the analyte from the sample matrix. The use of a deuterated internal standard, such as this compound, is crucial for compensating for both matrix effects and variability in recovery. lcms.cz Studies have shown high and consistent recovery rates for 3-epi-25-hydroxyvitamin D3, often ranging from 80% to over 100%. lcms.cz The matrix effects are generally found to be minimal or adequately corrected by the internal standard, ensuring the accuracy of the results. lcms.cz
| Parameter | Finding | Source |
|---|---|---|
| Extraction Recovery | 70.05% to 97.13% | researchgate.net |
| Absolute Recovery | 82.6% to 89.8% | lcms.cz |
| Recovery (Relative to Internal Standard) | 105% to 117% | lcms.cz |
| Matrix Effect | Met FDA acceptance criteria | researchgate.net |
| Matrix Effect | Limited effects observed | lcms.cz |
Given that 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D3 are isobaric and produce the same fragment ions in MS/MS analysis, chromatographic separation is absolutely essential for their independent and accurate quantification. sciex.com Various liquid chromatography columns and conditions have been developed to achieve baseline separation of these two compounds. chromatographyonline.comsciex.com Pentafluorophenyl (PFP) and chiral columns are commonly employed to provide the unique selectivity needed to resolve the epimers. sciex.comnih.gov The ability to achieve this separation prevents the overestimation of 25-hydroxyvitamin D3 and ensures a more accurate assessment of an individual's vitamin D status. chromatographyonline.comnih.gov
Research Implications and Challenges in 3 Epi 25 Hydroxy Vitamin D3 Analysis Enabled by D6 Standard
Biochemical Context of C3-Epimerization in Vitamin D Metabolism
C3-epimerization is a metabolic process that alters the spatial orientation of the hydroxyl group at the third carbon position of vitamin D metabolites, changing it from the alpha to the beta position. researchgate.netnih.gov This structural change results in the formation of C3-epimers for all major vitamin D metabolites. mdpi.com While the exact enzymatic pathway and the specific epimerase responsible for this conversion are not yet fully understood, it is recognized as a significant alternative metabolic pathway for vitamin D. researchgate.netnih.gov
The biological activity of these epimers differs from their non-epimeric counterparts. For instance, 3-epi-1α,25-dihydroxyvitamin D3 has been shown to have a lower calcemic effect. mdpi.com The binding affinity of C3-epimers to the vitamin D binding protein (DBP) and the vitamin D receptor (VDR) is also reduced compared to the non-epimeric forms. mdpi.com Specifically, 3-epi-25(OH)D3 and 3-epi-1α,25(OH)2D3 bind to DBP at approximately 36–46% and to VDR at 2–3% of the level of their non-epimeric equivalents. mdpi.com Despite this, 3-epi-1α,25(OH)2D3 exhibits higher metabolic stability than 1α,25(OH)2D3. mdpi.com The formation of C3-epimers has been observed in various cell lines, indicating that they can be produced endogenously. nih.gov
Importance of Accurate Epimer Quantification in Metabolomic Profiling
The accurate quantification of vitamin D epimers is critical for correctly assessing an individual's vitamin D status, as their presence can lead to a significant overestimation if not distinguished from the more biologically active non-epimeric forms. mdpi.comendocrine-abstracts.org This is particularly important in populations such as infants and pregnant women, where C3-epimers can constitute a substantial portion of the total circulating 25-hydroxyvitamin D (25(OH)D). nih.govmdpi.com
Most commercial immunoassays are unable to differentiate between 25(OH)D3 and its C3-epimer, which can lead to misleading results and potentially incorrect clinical decisions. mdpi.comendocrine-abstracts.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for vitamin D analysis due to its ability to chromatographically separate and specifically quantify different metabolites. nih.govmdpi.com The use of a deuterated internal standard like 3-epi-25-Hydroxy Vitamin D3-d6 is crucial in LC-MS/MS methods to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. medchemexpress.comnih.gov Without accurate quantification of epimers, the true vitamin D status may be misclassified, impacting both clinical diagnostics and research outcomes. endocrine-abstracts.org
Comparative Analysis of Epimer Abundance in Various Research Matrices
The abundance of C3-epimers of vitamin D varies significantly across different populations and, consequently, in the research matrices derived from them. The highest proportions of C3-epimers are found in infants, where they can represent up to 60% of the total 25(OH)D concentration. researchgate.netendocrine-abstracts.org High levels are also observed in newborns and pregnant women. mdpi.comendocrine-abstracts.org In contrast, the concentration of C3-epimers in healthy adults is generally lower, with studies showing percentages ranging from 0% to 45% of the total 25(OH)D. endocrine-abstracts.org
Studies have detected 3-epi-25(OH)D3 in various biological samples, including serum and dried blood spots (DBS). researchgate.netnih.gov The ability to accurately measure epimers in DBS is particularly important for neonatal screening programs. nih.gov Research comparing different populations has highlighted these disparities, emphasizing the need for analytical methods that can resolve and quantify epimers, especially when studying pediatric or maternal-fetal health. nih.govoup.com
Table 1: Percentage of C3-Epimers in Relation to Total 25-Hydroxyvitamin D in Different Populations
| Population Group | Percentage of C3-Epimers (Range) | Reference |
|---|---|---|
| Infants | 8.7% to 61.1% | oup.com |
| Adults | 0% to 45% | endocrine-abstracts.org |
| Mothers (Maternal Blood) | ~6.5% | nih.gov |
| Neonates (Cord Blood) | ~10.5% | nih.gov |
Analytical Impact of Non-Separation on Research Data Integrity
The co-elution of 3-epi-25(OH)D3 with 25(OH)D3 in analytical methods that lack sufficient chromatographic separation can severely compromise the integrity of research data. springermedizin.de Since these two compounds are isobaric, meaning they have the same mass-to-charge ratio, they cannot be distinguished by mass spectrometry alone. mdpi.comrestek.com Therefore, chromatographic separation is essential for their individual quantification. mdpi.comrestek.com
Table 2: Impact of Non-Separation of 3-epi-25(OH)D3 on Total 25(OH)D Measurements
| Analytical Method | Issue | Consequence | Reference |
|---|---|---|---|
| Immunoassays | Cross-reactivity with epimers | Overestimation of total 25(OH)D | mdpi.comendocrine-abstracts.org |
| LC-MS/MS (without adequate separation) | Co-elution of isobaric compounds | Inaccurate quantification, inflated total 25(OH)D levels | springermedizin.demdpi.com |
Influence of Sample Origin and Preservation on Epimer Stability and Quantification
The stability of vitamin D metabolites, including their epimers, is a critical consideration for accurate quantification, particularly in large-scale epidemiological studies or clinical trials where samples may be stored for extended periods. Generally, 25(OH)D is considered a stable analyte under various storage conditions. nih.gov Studies have shown that serum 25(OH)D levels are stable for extended periods when stored at -20°C or -80°C. nih.govjournalagent.comresearchgate.net
However, the specific stability of C3-epimers during long-term storage and the influence of different preservation methods have been less extensively studied. It is crucial to ensure that the pre-analytical handling, including storage temperature and duration, as well as freeze-thaw cycles, does not differentially affect the epimeric and non-epimeric forms, which could introduce bias into the measurements. nih.govjournalagent.com While some studies suggest that 25(OH)D is robust, stringent sample collection and processing procedures may be necessary to distinguish between the multiple bioactive vitamin D metabolites, including epimers, accurately. mdpi.com The use of appropriate collection tubes, protection from light, and standardized storage protocols are essential to maintain the integrity of the samples and ensure reliable quantification of all vitamin D metabolites. journalagent.com
Emerging Analytical Research Directions Involving Deuterated Vitamin D Metabolites
Exploration of Novel Ion Mobility-Mass Spectrometry Approaches for Isomer Resolution
One of the significant challenges in vitamin D analysis is the separation of isomers, such as 3-epi-25-hydroxyvitamin D3 and 25-hydroxyvitamin D3, which have the same mass and fragmentation patterns. lcms.czconsensus.app Traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods require effective chromatographic separation to distinguish these compounds. nih.gov Ion Mobility-Mass Spectrometry (IM-MS) is emerging as a powerful technique that offers an alternative and rapid method for separating such isomers. clemson.eduufl.edu
IM-MS separates gas-phase ions based on their size, shape, and charge, providing an additional dimension of separation to mass spectrometry. msacl.org High-resolution IM techniques, such as Structures for Lossless Ion Manipulations (SLIM), have demonstrated the ability to resolve subtle structural differences between vitamin D metabolite isomers and even their different conformations (e.g., "open" vs. "closed" shapes). nih.gov Research has shown that while some isomers share common conformations, unique conformers can be identified for specific isomers, allowing for their individual quantification without chromatographic interference. msacl.org
The role of deuterated internal standards like 3-epi-25-Hydroxy Vitamin D3-d6 is critical in these advanced methods. Studies exploring the effect of isotopic labeling on ion mobility have found that deuterium (B1214612) labeling can cause minor shifts of 0.2-0.3% in the ion's arrival time distribution. nih.gov These shifts, though small, must be accounted for during data processing to ensure accurate and reproducible peak integration for quantification. nih.gov The ability to separate isomers on a millisecond timescale with IM-MS presents a significant advantage over time-consuming chromatographic methods. clemson.edu
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 25-Hydroxy Vitamin D3 | C27H44O2 | 400.64 |
| 3-epi-25-Hydroxy Vitamin D3 | C27H44O2 | 400.64 |
| This compound | C27H38D6O2 | 406.67 |
Advancements in Automated Analytical Platforms for High-Throughput Research
The increasing demand for vitamin D testing in large-scale research and clinical studies has driven the development of automated and high-throughput analytical platforms. nih.govbham.ac.uk LC-MS/MS is considered the gold standard for its accuracy and specificity, and recent advancements have focused on integrating automation to increase sample throughput without compromising data quality. nih.govsepscience.com
Fully automated, random-access LC-MS/MS platforms are now available, which streamline the entire analytical process from sample preparation to final data reporting. nih.gov These systems often incorporate online solid-phase extraction (SPE) for sample cleanup and multiplexed LC systems that run parallel analyses synchronized to a single mass spectrometer, effectively doubling the throughput. lcms.czchromatographyonline.com
In these high-throughput workflows, deuterated internal standards like this compound are indispensable. lcms.cz They are added at the beginning of the sample preparation process to correct for any analyte loss and to account for matrix effects, which can suppress or enhance the ion signal during mass spectrometry analysis. dtu.dk The use of stable isotope-labeled internal standards that co-elute with their corresponding analytes is crucial for robust and accurate quantification, especially in complex biological matrices like serum or plasma. dtu.dknih.gov The development of efficient sample preparation techniques, such as supported liquid-liquid extraction (SLE), further enhances the speed and efficiency of these automated methods. nih.gov
Contributions to Standardization Programs for Vitamin D Metabolite Quantification in Research
Ensuring the accuracy and comparability of vitamin D measurements across different laboratories and methods is a major challenge. nih.gov To address this, standardization programs have been established by organizations like the National Institute of Standards and Technology (NIST) in collaboration with the National Institutes of Health (NIH) Office of Dietary Supplements (ODS). nist.govnist.gov The Vitamin D Standardization Program (VDSP) aims to promote the standardized laboratory measurement of total 25-hydroxyvitamin D [25(OH)D] to improve clinical and public health practices worldwide. nih.gov
A key component of these programs is the development of Standard Reference Materials (SRMs) and reference measurement procedures (RMPs). nih.govnist.gov SRMs are highly characterized materials with certified concentrations of specific analytes, including various vitamin D metabolites like 25(OH)D3, 25(OH)D2, and 3-epi-25(OH)D3. nist.govnih.gov Deuterated internal standards are integral to the value assignment of these SRMs, ensuring the highest level of accuracy.
Programs like the Vitamin D Metabolites Quality Assurance Program (VitDQAP) provide interlaboratory comparison studies to help laboratories assess and improve the accuracy of their measurements. nist.govnist.gov These programs have demonstrated substantial improvement in the comparability of laboratory results over time. nist.gov The inclusion of epimers like 3-epi-25(OH)D3 in these standardization efforts is critical, as their presence can lead to inaccurate measurements if not properly resolved from the primary metabolites. nih.govnih.gov The use of deuterated standards for epimers, such as 3-epi-25-Hydroxy Vitamin D3-d3 or -d6, is essential for developing accurate RMPs for these specific compounds. cdc.gov
| Program/Organization | Key Role in Vitamin D Analysis |
|---|---|
| Vitamin D Standardization Program (VDSP) | Promotes standardized measurement of total 25(OH)D worldwide. nih.gov |
| National Institute of Standards and Technology (NIST) | Develops Standard Reference Materials (SRMs) and Reference Measurement Procedures (RMPs). nih.govnist.gov |
| Vitamin D External Quality Assessment Scheme (DEQAS) | Provides external quality assessment and performance testing for laboratories. nih.gov |
| NIST/NIH Vitamin D Metabolites Quality Assurance Program (VitDQAP) | An accuracy-based program providing interlaboratory comparison exercises. nist.govnist.gov |
Future Prospects for Expanding Deuterated Internal Standard Libraries in Vitamin D Pathway Studies
As research delves deeper into the complexities of vitamin D metabolism, the need for a more comprehensive understanding of the entire metabolic pathway is growing. researchgate.net This requires the ability to accurately measure not just the major metabolites, but also a wider array of downstream and less abundant metabolites. nih.gov The future of vitamin D research lies in metabolomics approaches that can simultaneously quantify a large panel of these compounds to create detailed metabolic fingerprints. researchgate.net
A significant limitation in this endeavor is the availability of appropriate internal standards for every metabolite of interest. nih.gov The expansion of libraries of deuterated internal standards is therefore a critical future direction. The synthesis of novel, stable isotope-labeled standards for various vitamin D metabolites, including lactones and other hydroxylation products, is an active area of research. nih.govmdpi.com
Having a corresponding deuterated internal standard for each analyte in a multi-panel assay is the ideal scenario for achieving the highest analytical accuracy. nih.gov This one-to-one correspondence allows for precise correction of matrix effects and variations in ionization efficiency for each specific compound. As new biologically active metabolites are discovered and their roles in health and disease are investigated, the demand for their corresponding deuterated standards will continue to grow, enabling more robust and comprehensive studies of the vitamin D pathway. nih.gov
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 3-epi-25-hydroxyvitamin D3 |
| 25-hydroxyvitamin D3 |
| 3-epi-25-Hydroxy Vitamin D3-d3 |
| 25-hydroxyvitamin D |
| 25(OH)D3 |
| 25(OH)D2 |
| 3-epi-25(OH)D3 |
Q & A
What methodological approaches are critical for distinguishing 3-epi-25-Hydroxy Vitamin D3-d6 from its non-deuterated and non-epimeric analogs in LC-MS/MS assays?
Basic Research Focus
Chromatographic separation is essential due to the structural similarity between this compound and its epimer (25-hydroxyvitamin D3). Reverse-phase liquid chromatography with optimized gradient elution, such as using C18 columns and mobile phases containing ammonium formate, can resolve these isomers . The deuterium labeling (d6) alters the mass-to-charge ratio, enabling selective detection via multiple reaction monitoring (MRM). However, ion suppression or enhancement caused by matrix effects must be evaluated using deuterated internal standards (e.g., 25-hydroxyvitamin D3-d6) .
How do variations in vitamin D binding protein (DBP) concentrations affect the quantification of this compound in serum samples?
Advanced Research Focus
DBP binds 25-hydroxyvitamin D metabolites with high affinity, potentially masking epitopes in immunoassays or altering extraction efficiency in LC-MS/MS. Researchers must account for DBP interference by:
- Using protein precipitation or immunoaffinity extraction to liberate bound analytes .
- Validating recovery rates across physiological DBP concentrations (e.g., 250–700 mg/L) .
- Comparing results with DBP-independent methods, such as derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization efficiency and reduce DBP-related bias .
What experimental designs are recommended to address discrepancies in this compound measurements across laboratories?
Advanced Research Focus
Inter-laboratory variability arises from inconsistent calibration standards, antibody cross-reactivity, or incomplete chromatographic separation. To harmonize
- Use certified reference materials (e.g., NIST SRM 972a) for method validation .
- Implement cross-laboratory proficiency testing with blinded replicates .
- Standardize pre-analytical steps (e.g., storage at −80°C, avoidance of freeze-thaw cycles) to preserve epimer integrity .
- Report this compound concentrations separately from total 25-hydroxyvitamin D3 to avoid overestimation .
How does the presence of this compound influence the interpretation of vitamin D status in pediatric versus adult cohorts?
Basic Research Focus
this compound is more prevalent in infants, constituting up to 40% of total circulating 25-hydroxyvitamin D in neonates. Researchers must:
- Use epimer-specific assays to avoid misclassification of vitamin D sufficiency .
- Adjust reference ranges for pediatric populations, as the epimer’s biological activity and clearance rates may differ .
- For longitudinal studies, track age-related declines in epimer concentrations using mixed-effects models .
What are the limitations of using deuterated internal standards (e.g., 25-hydroxyvitamin D3-d6) for quantifying this compound in complex matrices?
Advanced Research Focus
Deuterated standards can co-elute with epimers or interfere with ionization due to isotopic exchange. Key considerations include:
- Avoiding 25-hydroxyvitamin D2-d6 as an internal standard, as its dehydration product (m/z 401) overlaps with 25-hydroxyvitamin D3 and its epimers .
- Validating isotopic purity (>98%) to prevent cross-contamination .
- Using stable isotope dilution with 13C-labeled analogs for higher specificity in high-resolution mass spectrometry .
How can researchers assess the biological relevance of this compound in vitamin D metabolic pathways?
Advanced Research Focus
The epimer’s role remains controversial due to its lower affinity for the vitamin D receptor (VDR). To evaluate its activity:
- Compare transcriptional responses in cell lines (e.g., HEK293) transfected with VDR and CYP24A1 reporters exposed to this compound versus canonical metabolites .
- Measure 24-hydroxylase activity, as epimerization may alter catabolism rates .
- Conduct kinetic studies using deuterated water (D2O) to trace hydroxylation and epimerization pathways in vivo .
What quality control measures are essential for ensuring the stability of this compound in long-term storage?
Basic Research Focus
Deuterated epimers are sensitive to light, temperature, and oxidation. Best practices include:
- Storing neat solutions at −86°C under inert gas (argon) to prevent degradation .
- Validating stability over 6–12 months using accelerated degradation studies (e.g., 40°C/75% relative humidity) .
- Preparing fresh working standards in ethanol or methanol to minimize solvent-related decomposition .
How do co-administered vitamin D metabolites (e.g., 24,25-dihydroxyvitamin D3) affect the pharmacokinetic profiling of this compound?
Advanced Research Focus
Competitive metabolism may alter epimer clearance. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
